(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile
Description
Properties
CAS No. |
50691-20-8 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(dimethylaminomethylidene)-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-17(2)8-12-13(11(7-16)14(18)19-12)9-3-5-10(15)6-4-9/h3-6,8H,1-2H3 |
InChI Key |
WVPVOFWFIWRJMZ-UHFFFAOYSA-N |
SMILES |
CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C)C=C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves multiple steps, including the formation of the furan ring and the introduction of the chlorophenyl and dimethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A belongs to a class of dihydrofuran and fused-ring carbonitriles. Key structural analogues include:
Key Structural Differences :
- Core Ring: Compound A has a dihydrofuran ring, while Compound 1E () features a chromene (benzopyran) system. The chromene structure confers greater aromaticity and rigidity compared to the non-aromatic dihydrofuran .
- Substituents: The 4-chlorophenyl group in Compound A is electron-withdrawing, contrasting with the electron-donating 4-methylphenyl group in Compound 1E.
Electronic and Physicochemical Properties
- In contrast, Compound 1E’s hydroxyl (–OH) and amine (–NH₂) groups introduce hydrogen-bonding capabilities .
- Solubility: The dimethylamino group in Compound A likely improves aqueous solubility relative to the purely aromatic Compound B. However, the nitro group in Compound B may reduce solubility due to increased molecular planarity .
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding : Compound A’s carbonyl and nitrile groups may form hydrogen bonds with biological targets or crystal lattice neighbors, as seen in similar systems .
- Ring Puckering : The dihydrofuran ring’s puckering (quantified via Cremer-Pople parameters) could influence molecular packing and stability, as described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
